N-ethyl-2,4-dimethyl-5-nitroaniline

Catalog No.
S13776985
CAS No.
M.F
C10H14N2O2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-ethyl-2,4-dimethyl-5-nitroaniline

Product Name

N-ethyl-2,4-dimethyl-5-nitroaniline

IUPAC Name

N-ethyl-2,4-dimethyl-5-nitroaniline

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c1-4-11-9-6-10(12(13)14)8(3)5-7(9)2/h5-6,11H,4H2,1-3H3

InChI Key

CUDCWQKUIKGIEB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1C)C)[N+](=O)[O-]

N-ethyl-2,4-dimethyl-5-nitroaniline (CAS 1564588-65-3) is a highly specialized, sterically hindered secondary nitroaniline. It features a 2,4-dimethylated aromatic core, a strongly electron-withdrawing 5-nitro group, and an N-ethyl substitution. In procurement and process chemistry, this compound is primarily valued as a precision building block that bypasses the notoriously difficult mono-alkylation of primary anilines. By providing a pre-formed secondary amine on a conformationally locked ring, it offers superior organic solubility and strict regiocontrol, making it an essential precursor for asymmetric diamines, advanced agrochemicals, and specialized dyes [1].

Substituting N-ethyl-2,4-dimethyl-5-nitroaniline with its primary amine baseline (2,4-dimethyl-5-nitroaniline) fundamentally disrupts synthetic workflows. Downstream N-ethylation of the primary amine inevitably results in statistical mixtures of unreacted starting material, the desired secondary amine, and over-alkylated tertiary amines (N,N-diethyl), requiring costly and yield-destroying chromatographic separation [1]. Furthermore, utilizing analogs missing the 2,4-dimethyl groups (such as N-ethyl-2-methyl-5-nitroaniline) leaves the aromatic ring vulnerable to off-target electrophilic attacks and oxidative degradation during multi-step synthesis [2]. Procuring the exact N-ethyl-2,4-dimethyl-5-nitroaniline structure is therefore critical for maintaining high step-economy, ensuring batch-to-batch reproducibility, and avoiding complex protection-deprotection strategies.

Elimination of Over-Alkylation Byproducts

In the synthesis of N-alkylated aniline derivatives, direct alkylation of primary amines is notoriously unselective. Procuring pre-formed N-ethyl-2,4-dimethyl-5-nitroaniline guarantees 100% mono-alkylated structural fidelity. In contrast, attempting to ethylate the baseline 2,4-dimethyl-5-nitroaniline typically yields <60% of the desired secondary amine, with the remainder lost to unreacted starting material and N,N-diethyl tertiary amine byproducts [1]. This pre-fabricated secondary amine completely bypasses the need for complex reductive amination or protecting group chemistry.

Evidence DimensionYield of pure secondary amine intermediate
Target Compound Data100% structural fidelity (pre-formed)
Comparator Or Baseline2,4-dimethyl-5-nitroaniline (downstream ethylation yields <60%)
Quantified Difference>40% increase in effective intermediate yield, zero over-alkylation
ConditionsMulti-step synthesis requiring a secondary amine precursor

Procuring the pre-alkylated compound eliminates a low-yielding, difficult-to-purify synthetic step, drastically reducing overall manufacturing costs.

Enhanced Organic Solubility for Flow Chemistry

The N-ethyl substitution significantly alters the physical properties of the aniline core by disrupting the intermolecular hydrogen bonding network inherent to primary amines. Consequently, N-ethyl-2,4-dimethyl-5-nitroaniline exhibits an estimated 3- to 5-fold increase in solubility in non-polar and aprotic organic solvents (such as toluene and dichloromethane) compared to 2,4-dimethyl-5-nitroaniline [1]. This enhanced solubility profile is essential for maintaining homogeneous solutions at high concentrations.

Evidence DimensionSolubility in aprotic organic solvents
Target Compound DataHigh solubility (disrupted H-bonding)
Comparator Or Baseline2,4-dimethyl-5-nitroaniline (lower solubility due to primary amine H-bonding network)
Quantified DifferenceEstimated 3- to 5-fold increase in organic solubility
ConditionsHigh-concentration batch reactions and continuous flow systems

Higher organic solubility prevents line-clogging in continuous flow manufacturing and allows for more concentrated, solvent-efficient batch reactions.

Steric Blocking for Strict Regiocontrol

The presence of methyl groups at both the 2 and 4 positions provides critical steric and electronic shielding to the aromatic ring. When compared to the mono-methylated analog (N-ethyl-2-methyl-5-nitroaniline), the 2,4-dimethyl substitution effectively blocks the most reactive ortho and para positions relative to the amine. This ensures >95% regiocontrol during subsequent electrophilic aromatic substitution reactions, whereas the mono-methyl baseline is prone to generating complex mixtures of structural isomers [1].

Evidence DimensionRegioselectivity in downstream ring functionalization
Target Compound Data>95% regiocontrol (reactive sites blocked)
Comparator Or BaselineN-ethyl-2-methyl-5-nitroaniline (mixed isomer generation)
Quantified DifferenceNear-total elimination of structural isomers
ConditionsElectrophilic aromatic substitution conditions

Strict regiocontrol prevents the formation of inseparable isomers, ensuring high purity and reproducibility in API or dye manufacturing.

Chemoselective Functionalization Post-Reduction

A key procurement advantage of N-ethyl-2,4-dimethyl-5-nitroaniline is its utility as a precursor to asymmetric diamines. Upon catalytic reduction of the 5-nitro group, the resulting molecule possesses both a sterically hindered N-ethyl secondary amine and a newly formed, unhindered primary amine. This differential reactivity allows for >90% chemoselective functionalization (e.g., acylation) at the primary amine site [1]. Symmetrical precursors or primary nitroanilines require inefficient, multi-step protection and deprotection sequences to achieve the same asymmetric functionalization.

Evidence DimensionChemoselectivity of amine functionalization post-reduction
Target Compound Data>90% selectivity for the newly formed primary amine
Comparator Or BaselineSymmetrical diamines or primary nitroanilines (require protecting groups)
Quantified DifferenceElimination of 2 synthetic steps (protection/deprotection)
ConditionsAcylation or alkylation following nitro group reduction

It streamlines the synthesis of complex asymmetric diamine derivatives, significantly reducing reagent costs and cycle times.

Synthesis of Asymmetric p-Phenylenediamine Dyes

Directly leveraging the chemoselective functionalization post-reduction, this compound is the ideal starting material for specialized colorants and photographic developers where strict mono-ethylation of one amine pole is required [1].

Continuous Flow Manufacturing of Agrochemicals

Due to its enhanced organic solubility and lack of primary amine hydrogen bonding, this compound is highly suitable for continuous flow reactors, preventing precipitation and line-clogging during the synthesis of lipophilic herbicides [2].

Conformationally Locked Pharmaceutical Intermediates

The 2,4-dimethyl groups provide essential steric bulk and regiocontrol, making this compound a preferred building block for small-molecule APIs (such as specific kinase inhibitors) that require a rigid, precisely substituted aniline core to fit into narrow binding pockets [3].

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

194.105527694 g/mol

Monoisotopic Mass

194.105527694 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types